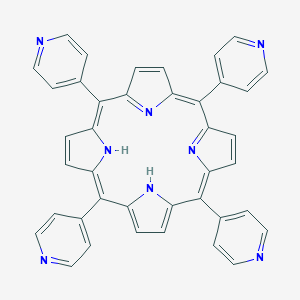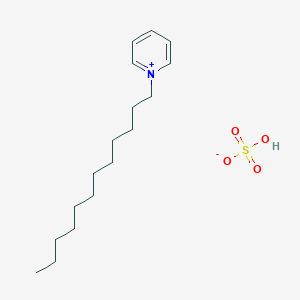
Laurylpyridinium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laurylpyridinium sulfate (LPS) is a cationic surfactant that is widely used in various scientific research applications. It is a quaternary ammonium compound that is synthesized by the reaction of laurylamine and pyridine. LPS has gained significant attention due to its unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative.
Mechanism Of Action
Laurylpyridinium sulfate acts as a cationic surfactant and disrupts the cell membrane of microorganisms. It binds to the negatively charged cell membrane of bacteria and fungi, causing the membrane to rupture and leading to cell death. Laurylpyridinium sulfate also disrupts the lipid bilayer of viruses, preventing their replication and spread.
Biochemical And Physiological Effects
Laurylpyridinium sulfate has been shown to have a variety of biochemical and physiological effects. It has antimicrobial properties and can inhibit the growth of bacteria and fungi. Laurylpyridinium sulfate has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, Laurylpyridinium sulfate has been shown to have antioxidant properties, protecting cells from oxidative stress.
Advantages And Limitations For Lab Experiments
Laurylpyridinium sulfate is a versatile compound that has many advantages for lab experiments. It is readily available, easy to use, and has a wide range of applications. However, Laurylpyridinium sulfate can be toxic at high concentrations and can interfere with some experimental procedures. It is important to use Laurylpyridinium sulfate in the appropriate concentration and to take precautions when handling it.
Future Directions
There are many future directions for the use of Laurylpyridinium sulfate in scientific research. One area of research is the development of new antimicrobial agents based on Laurylpyridinium sulfate. Another area of research is the use of Laurylpyridinium sulfate in the synthesis of nanoparticles for drug delivery and imaging. Additionally, Laurylpyridinium sulfate could be used in the development of new chromatography columns for the purification of biomolecules. Finally, further research is needed to understand the full range of biochemical and physiological effects of Laurylpyridinium sulfate, including its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, Laurylpyridinium sulfate is a cationic surfactant that has many scientific research applications. It is synthesized by the reaction of laurylamine and pyridine and has unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative. Laurylpyridinium sulfate has a wide range of applications in various industries, including pharmaceuticals, cosmetics, and food processing. It has antimicrobial, anti-inflammatory, and antioxidant properties and has potential applications in drug delivery, imaging, and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of Laurylpyridinium sulfate and its potential use in the treatment of various diseases.
Synthesis Methods
Laurylpyridinium sulfate is synthesized by the reaction of laurylamine and pyridine in the presence of sulfuric acid. The reaction results in the formation of Laurylpyridinium sulfate and water. The chemical equation for the synthesis of Laurylpyridinium sulfate is as follows:
Laurylamine + Pyridine + Sulfuric acid → Laurylpyridinium sulfate + Water
Scientific Research Applications
Laurylpyridinium sulfate has a wide range of scientific research applications. It is commonly used as a disinfectant and antiseptic in various industries, such as pharmaceuticals, cosmetics, and food processing. Laurylpyridinium sulfate is also used in the synthesis of nanoparticles, which have potential applications in drug delivery, imaging, and cancer therapy. Moreover, Laurylpyridinium sulfate is used in the preparation of chromatography columns, which are used to separate and purify proteins and other biomolecules.
properties
CAS RN |
17342-21-1 |
|---|---|
Product Name |
Laurylpyridinium sulfate |
Molecular Formula |
C17H31NO4S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-dodecylpyridin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C17H30N.H2O4S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
IQDVXXOBJULTFE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |
Canonical SMILES |
[H+].CCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Other CAS RN |
17342-21-1 |
Related CAS |
104-73-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



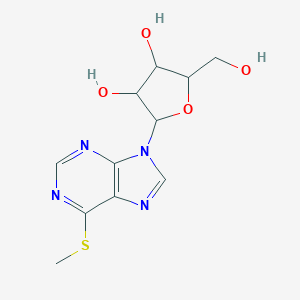
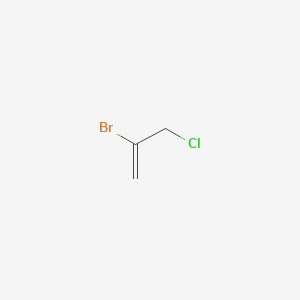
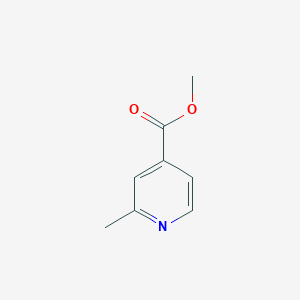
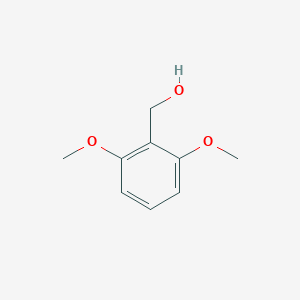
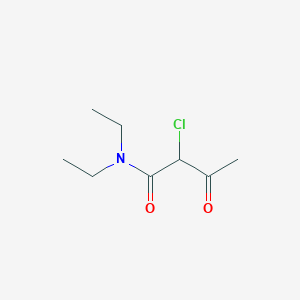
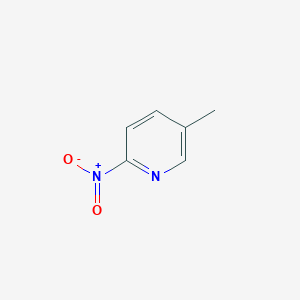
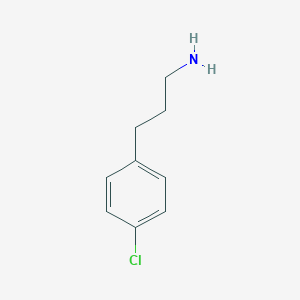
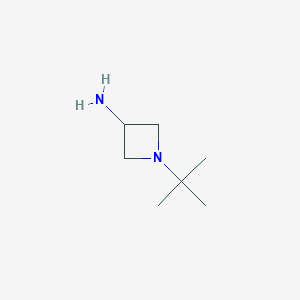
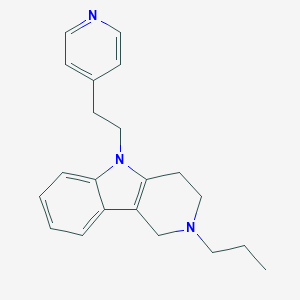
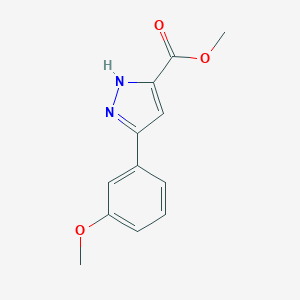
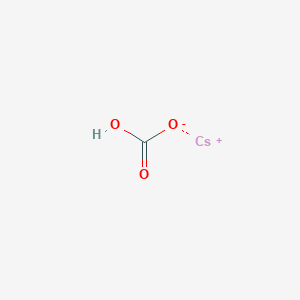
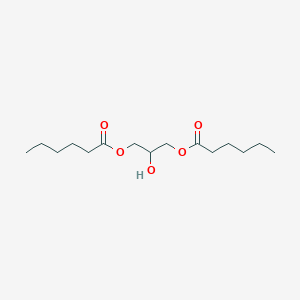
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
